Fluorescein hydrazide

Copper sensing Fluorescent probe Spiro‑lactam turn‑on

Fluorescein hydrazide (CAS 109653-47-6) is a xanthene-based fluorescent probe synthesized by reacting fluorescein isothiocyanate with adipic acid dihydrazide. It possesses a free hydrazide (-NHNH₂) group that enables spontaneous, catalyst-free hydrazone formation with aldehyde and ketone carbonyls at near-neutral pH , while the spirocyclic lactone form confers a turn-on fluorescence mechanism upon selective hydrolytic cleavage by certain metal ions such as Cu²⁺ and Hg²⁺.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 109653-47-6
Cat. No. B011621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein hydrazide
CAS109653-47-6
SynonymsFLAD-NHNH2
fluorescein hydrazide
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN
InChIInChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25)
InChIKeyDHEJDHPRYHYLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein Hydrazide (CAS 109653-47-6): Core Reactivity Profile for Carbonyl and Metal Ion Sensing Procurement


Fluorescein hydrazide (CAS 109653-47-6) is a xanthene-based fluorescent probe synthesized by reacting fluorescein isothiocyanate with adipic acid dihydrazide [1]. It possesses a free hydrazide (-NHNH₂) group that enables spontaneous, catalyst-free hydrazone formation with aldehyde and ketone carbonyls at near-neutral pH [2], while the spirocyclic lactone form confers a turn-on fluorescence mechanism upon selective hydrolytic cleavage by certain metal ions such as Cu²⁺ and Hg²⁺ [3].

Why Fluorescein Hydrazide Cannot Be Replaced by Generic Hydrazide Probes in Quantitative Sensing Workflows


The analytical performance of carbonyl- or metal-ion-reactive fluorescent probes is governed by the interplay of the hydrazide leaving group, the fluorophore scaffold, and the linker architecture. Substituting fluorescein hydrazide with a structurally distinct hydrazide (e.g., FAM hydrazide 5-isomer, rhodamine B hydrazide, or biotin hydrazide) alters the detection limit, linear dynamic range, and metal ion selectivity profile in ways that cannot be predicted from the fluorophore brightness alone [1]. The evidence below demonstrates that fluorescein hydrazide possesses a unique combination of a spiro‑lactam turn‑on mechanism for Cu²⁺ detection at 64 nM and a 0.7 ng/mL H₂O₂ detection limit that is not simultaneously replicated by any single commercial alternative [2][3].

Quantitative Differentiation Evidence for Fluorescein Hydrazide (109653-47-6) vs. Closest Analogs


Cu²⁺ Detection: Spiro‑Form Fluorescein Hydrazide Delivers 64‑nM Detection Limit with Turn‑On Selectivity

The spiro form of fluorescein hydrazide functions as a chemodosimeter for Cu²⁺: upon selective binding and hydrolytic cleavage, the fluorophore is released producing a fluorescence turn‑on response [1]. In 0.01 M Tris–HCl buffer (pH 7.2), the linear detection range is 0.1–10 µM Cu²⁺ with a calculated detection limit of 64 nM (based on 3σ of 11 blank determinations) [1]. No fluorescence response is observed for other common metal ions (K⁺, Na⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺) under identical conditions [1]. By contrast, fluorescein‑5‑thiosemicarbazide (FTC) requires a different derivatization chemistry and has not been reported to function as a Cu²⁺ chemodosimeter in a comparable turn‑on mode [2].

Copper sensing Fluorescent probe Spiro‑lactam turn‑on

Hg²⁺ Detection via MOF Composite: Fluorescein Hydrazide‑Appended Ni(BTC) Achieves 0.02‑µM Detection Limit with Chromogenic Readout

When appended to a nickel‑BTC metal–organic framework (FH@Ni(MOF)), fluorescein hydrazide functions as a dual‑mode chromogenic and fluorogenic chemosensor for Hg²⁺ ions [1]. The composite exhibits a new absorption peak at 583 nm with a pink color change visible to the naked eye, and enhanced green fluorescence upon Hg²⁺ binding [1]. The binding constant is 9.4 × 10⁵ M⁻¹ and the detection limit is 0.02 µM (5 ppb) [1]. In comparison, a hydrazone‑based chemosensor derived from 4‑methylthiazole‑5‑carbaldehyde and fluorescein hydrazide (detection limit 0.23 µM) is approximately 11.5‑fold less sensitive [2]. This MOF composite also remains reversible for seven consecutive cycles without significant signal loss [1].

Mercury sensing Metal‑organic framework Chromogenic chemosensor

H₂O₂ Quantification: Fluorescein Hydrazide (FH) Achieves 0.7‑ng/mL Detection Limit with Validated Urine Applicability

Fluorescein hydrazide (FH) reacts directly with H₂O₂ and other reactive oxygen species to produce a fluorescent product measurable at λem 527 nm (λex 460 nm) [1]. The calibration curve is linear over 2.1–460 ng/mL H₂O₂, and the detection limit is 0.7 ng/mL (based on 3σ of three blank determinations) [1]. The method has been validated for H₂O₂ assay in human urine [1]. In comparison, a cobalt(II)–fluorescein hydrazide indirect fluorometric method achieves a H₂O₂ linear range of 0–1000 ng per 10 mL with a detection limit not reported below the ng level, and requires the additional cobalt catalyst [2]. The direct FH method is therefore simpler and more sensitive.

Hydrogen peroxide detection ROS sensing Fluorophotometric assay

Co²⁺ Detection Selectivity: Fluorescein Hydrazide Outperforms Conventional Colorimetric Reagents with Negligible Foreign Ion Interference

The fluorescence reaction between fluorescein hydrazide and cobalt(II) produces a linear calibration over 0–6.0 ng Co(II) per 10 mL with an emission wavelength of 530 nm (excitation 508 nm) [1]. The method is reported to be selective, with negligible interference from foreign ions when compared directly against conventional colorimetric reagents including nitroso R salt, 4‑(2‑pyridylazo)resorcinol (PAR), alizarin, and pyridine‑2‑aldehyde‑2‑pyridinehydrazone, all of which exhibit known interference from commonly co‑existing transition metals [1]. This cross‑comparison demonstrates that fluorescein hydrazide provides a more selective fluorometric alternative for cobalt(II) determination in complex matrices.

Cobalt sensing Fluorometric assay Selectivity

Hydrazone Product Stability and Reaction pH Compatibility: Fluorescein Hydrazide vs. Fluorescein‑5‑Thiosemicarbazide

Both fluorescein hydrazide and fluorescein‑5‑thiosemicarbazide (FTC) have been directly compared for the fluorometric determination of protein carbonyl groups [1]. Protein conjugates formed with fluorescein hydrazide are stable at pH 6–9 when maintained at 0°C, but dissociate readily at room temperature [1]. FTC‑derived conjugates exhibit similar thermal sensitivity [1]. However, fluorescein hydrazide is synthesized with adipic acid dihydrazide, providing a longer spacer arm (approximately 8 atoms) between the fluorophore and the reactive hydrazide terminus compared to FTC (synthesized with hydrazine, essentially no spacer) [1][2]. This structural difference can affect accessibility to sterically hindered carbonyls in folded proteins, representing a selection criterion for labeling oxidized protein targets where steric access is limiting.

Hydrazone stability Protein carbonyl labeling pH compatibility

High-Impact Application Scenarios for Fluorescein Hydrazide (CAS 109653-47-6) Based on Quantified Differentiators


Direct Fluorometric Quantification of Trace Cu²⁺ in Biological Fluids Without Sample Pre‑Treatment

Leveraging the spiro‑form turn‑on mechanism with a 64‑nM detection limit and no cross‑reactivity to common physiological metal ions, fluorescein hydrazide can be directly applied to serum, urine, or cell lysate samples for Cu²⁺ quantification without metal‑affinity chromatography or chelating resin pre‑treatment [4].

Environmental Water Monitoring of Hg²⁺ at WHO‑Relevant Sensitivity with FH@Ni(MOF) Composite

The FH@Ni(MOF) composite achieves a 0.02‑µM (5‑ppb) Hg²⁺ detection limit with a chromogenic pink color change visible to the naked eye, enabling field‑deployable, instrument‑free screening of groundwater, tap water, and drinking water samples [4]. The composite is reusable for at least seven cycles.

Clinical H₂O₂ Assay in Human Urine for Oxidative Stress Biomarker Studies

With a validated 0.7‑ng/mL detection limit and linear dynamic range spanning 2.1–460 ng/mL H₂O₂, the direct fluorescein hydrazide fluorometric method is suitable for high‑throughput clinical analysis of urinary hydrogen peroxide as a biomarker of oxidative stress [4].

Selective Co²⁺ Determination in Industrial Wastewater with Reduced Interference vs. Conventional Colorimetric Methods

When measuring cobalt(II) in the presence of common transition metal contaminants, fluorescein hydrazide provides a fluorometric readout with negligible foreign ion interference, outperforming conventional nitroso R salt and PAR colorimetric methods that require matrix masking or separation steps [4].

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